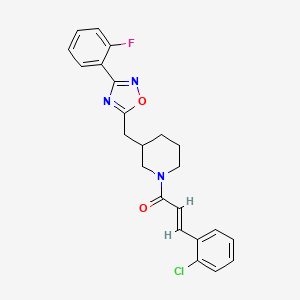

(E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21ClFN3O2 and its molecular weight is 425.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClFN4, and it possesses a complex structure that includes a piperidine moiety and a 1,2,4-oxadiazole ring. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains:

In a study focusing on oxadiazole derivatives, compounds with piperidine structures were reported to have enhanced antibacterial activity compared to standard antibiotics like gentamicin. The docking studies indicated strong binding affinities to bacterial target proteins, suggesting a mechanism of action that warrants further exploration .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against multiple cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that the compound exhibits significant antiproliferative effects against several cancer cell lines:

| Cell Line | % Inhibition at 10 µM | Reference |

|---|---|---|

| MDA-MB-468 (breast cancer) | 84.83% | |

| SK-MEL-5 (melanoma) | 81.58% | |

| SR leukemia | 90.47% |

These results indicate that the compound may interfere with cell proliferation pathways, potentially through apoptosis induction or inhibition of critical signaling pathways such as EGFR and Src kinases .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- Targeting Kinases : Inhibition of EGFR and Src has been noted in related compounds, suggesting similar action for this oxadiazole derivative .

- Antimicrobial Mechanisms : The oxadiazole ring may interact with bacterial enzymes or disrupt membrane integrity .

Case Studies and Research Findings

Several studies have highlighted the promising nature of oxadiazole derivatives in drug discovery:

科学研究应用

The compound (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry due to its structural features. This article will explore its applications based on current research findings, including biological activities, synthesis methods, and potential therapeutic uses.

Structural Components

- Piperidine Ring : Known for its role in various pharmacologically active compounds.

- Oxadiazole Ring : Associated with diverse biological activities, including anticancer properties.

- Chlorophenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can inhibit cell growth in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated several related compounds for their cytotoxic effects against human tumor cells, revealing promising results in terms of growth inhibition rates and selectivity towards cancerous cells .

Antimicrobial Properties

Compounds with oxadiazole structures have also demonstrated antimicrobial activities. Their mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes. This makes them candidates for further development as antibiotics or antifungal agents.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. The interaction of the piperidine moiety with neurotransmitter receptors could be a pathway for therapeutic effects .

Example Synthesis Pathway

A general synthetic route may involve:

- Reacting 2-fluorobenzaldehyde with an appropriate hydrazide to form the oxadiazole.

- Subsequent reaction with a piperidine derivative to yield the final product.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

- Anticancer Evaluation : A study published in Molecular Biology Reports highlighted the synthesis of oxadiazole derivatives and their evaluation against multiple cancer cell lines, demonstrating significant cytotoxicity similar to that expected from this compound .

- Antimicrobial Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the antibacterial activity of oxadiazole derivatives against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell integrity .

- Neuropharmacological Research : A review in Current Medicinal Chemistry discussed various piperidine derivatives' effects on CNS disorders, indicating that modifications to the piperidine structure could enhance therapeutic efficacy .

化学反应分析

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives. For the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety:

-

Reagents : Amidoxime precursors react with activated carboxylic acids (e.g., acid chlorides or anhydrides) under microwave irradiation or thermal conditions .

-

Conditions : Microwave-assisted protocols reduce reaction times (e.g., 25 min vs. 12 h under reflux) .

-

Mechanism : A two-step process involving nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration .

Table 1 : Representative Oxadiazole Cyclization Conditions

Piperidine Functionalization

The piperidine ring is modified via alkylation or nucleophilic substitution:

-

Methylation at C3 : The 3-((1,2,4-oxadiazol-5-yl)methyl) group is introduced using reductive amination or alkyl halide coupling .

-

Reagents : Chloromethyl-oxadiazole intermediates react with piperidine derivatives in the presence of K₂CO₃ .

-

Key Intermediate : 4-(Chloromethyl)piperidine hydrochloride is a common precursor .

Example Reaction :

Piperidine+ClCH2-OxadiazoleK2CO3,DMF3-((Oxadiazol-5-yl)methyl)piperidine[8]

α,β-Unsaturated Ketone Formation

The prop-2-en-1-one bridge is synthesized via Claisen-Schmidt condensation:

-

Reactants : 2-Chlorobenzaldehyde and ketone-functionalized piperidine .

-

Stereoselectivity : The E-isomer predominates due to thermodynamic stability .

Mechanism :

-

Base-mediated deprotonation of

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN3O2/c24-19-9-3-1-7-17(19)11-12-22(29)28-13-5-6-16(15-28)14-21-26-23(27-30-21)18-8-2-4-10-20(18)25/h1-4,7-12,16H,5-6,13-15H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWHCKFQPTYOKR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。